molecular formula C6H6Br2N2 B2448785 2,3-DIbromo-5H,6H,7H-pyrrolo[1,2-a]imidazole CAS No. 1781573-30-5

2,3-DIbromo-5H,6H,7H-pyrrolo[1,2-a]imidazole

Cat. No.: B2448785
CAS No.: 1781573-30-5
M. Wt: 265.936
InChI Key: QOYWQLIPVBDMBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromo-5H,6H,7H-pyrrolo[1,2-a]imidazole is a heterocyclic compound with the molecular formula C6H6Br2N2. It is characterized by a fused ring system containing both pyrrole and imidazole moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-5H,6H,7H-pyrrolo[1,2-a]imidazole typically involves the bromination of pyrrolo[1,2-a]imidazole derivatives. One common method includes the reaction of pyrrolo[1,2-a]imidazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-5H,6H,7H-pyrrolo[1,2-a]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[1,2-a]imidazole derivatives, while oxidation and reduction reactions can produce oxides or dehalogenated compounds .

Scientific Research Applications

2,3-Dibromo-5H,6H,7H-pyrrolo[1,2-a]imidazole has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts

Comparison with Similar Compounds

Uniqueness: 2,3-Dibromo-5H,6H,7H-pyrrolo[1,2-a]imidazole is unique due to the presence of two bromine atoms, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for the development of new chemical entities and exploration of novel biological pathways .

Properties

IUPAC Name

2,3-dibromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c7-5-6(8)10-3-1-2-4(10)9-5/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYWQLIPVBDMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=C(N2C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.